

ISM012-042 mechanism of action in IBD

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An In-depth Technical Guide to the Mechanism of Action of **ISM012-042** in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ISM012-042 is an investigational, orally administered, gut-restricted small molecule inhibitor of prolyl hydroxylase domain 1 and 2 (PHD1/2) in development for the treatment of Inflammatory Bowel Disease (IBD). Developed using a generative artificial intelligence platform, **ISM012-042** presents a novel therapeutic approach by targeting the underlying mechanisms of intestinal barrier dysfunction and inflammation. Its primary mechanism of action is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1 α), a key transcription factor in the cellular response to hypoxia, leading to the upregulation of genes that enhance intestinal barrier integrity and the downregulation of pro-inflammatory cytokines. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies supporting the development of **ISM012-042**.

Core Mechanism of Action: PHD Inhibition and HIF- 1α Stabilization

Under normal oxygen conditions (normoxia), HIF-1 α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent proteasomal degradation. In the inflamed gut of IBD patients, a state of hypoxia exists. **ISM012-042** selectively inhibits PHD1 and PHD2, preventing the hydroxylation of HIF-1 α .[1][2][3] This stabilization allows HIF-1 α to translocate to the



nucleus, where it dimerizes with HIF-1 β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.

The key downstream effects of HIF-1 α stabilization in the context of IBD are:

- Enhanced Intestinal Barrier Function: Upregulation of genes encoding for tight junction proteins (e.g., TJP1/ZO-1), and other barrier-protective genes such as CD73 and TFF3.[2]
- Anti-inflammatory Effects: Reduction in the expression of pro-inflammatory cytokines, including IL-6, IL-12, IL-17, and TNF-α.[1][2][4]

This dual action of restoring the epithelial barrier and reducing inflammation addresses two of the core pathological features of IBD.

Signaling Pathway Diagram

Caption: Mechanism of Action of ISM012-042 in IBD.

Quantitative Preclinical Data

The preclinical efficacy of **ISM012-042** has been demonstrated through a series of in vitro and in vivo studies.

Table 1: In Vitro Activity



Assay	Target/Cell Line	Parameter	Value	Reference
Enzymatic Inhibition	PHD1	IC50	1.9 nM	[2][4]
Enzymatic Inhibition	PHD2	IC50	2.5 nM	[2][4]
Barrier Function	DSS-induced Caco-2 cells	Protection from barrier disruption	2.5 μΜ	[4]
Anti- inflammatory Activity	LPS-stimulated mouse BMDCs	Reduction of IL- 12p35 expression	Dose-dependent	[4]
Anti- inflammatory Activity	LPS-stimulated mouse BMDCs	Reduction of TNF expression	Dose-dependent	[4]

Table 2: In Vivo Pharmacokinetics and Efficacy

Model	Species	Parameter	Result	Reference
Pharmacokinetic s	Animal models	Colon vs. Plasma Concentration	67-fold higher in colon	[2]
TNBS-induced colitis	Mouse	Disease Activity Index (DAI)	Outperformed mesalamine	[2]
Oxazolone- induced colitis	Mouse	Epithelial Integrity (ZO-1 retention)	Increased	[2]
TNBS-induced colitis	Mouse	Body Weight	Reduced loss/Increased gain	[1]
Colitis models	Mouse	Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α)	Reduced in gut tissue	[2]



Detailed Experimental Protocols In Vitro Barrier Function Assay

- Cell Line: Caco-2 human colorectal adenocarcinoma cells.
- Methodology: Caco-2 cells are seeded on Transwell inserts and cultured to form a
 differentiated monolayer with tight junctions. The integrity of the monolayer is assessed by
 measuring Transepithelial Electrical Resistance (TEER). To induce barrier disruption,
 Dextran Sodium Sulfate (DSS) is added to the culture medium.
- Treatment: Cells are pre-treated with ISM012-042 (e.g., at 2.5 μM) prior to the addition of DSS.
- Endpoint: TEER is measured at various time points to quantify the protective effect of ISM012-042 on the integrity of the cell monolayer.

In Vitro Anti-inflammatory Assay

- Cells: Bone marrow-derived dendritic cells (BMDCs) isolated from mice.
- Methodology: BMDCs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines.
- Treatment: Cells are co-incubated with LPS and varying concentrations of ISM012-042.
- Endpoint: The expression levels of inflammatory cytokines, such as IL-12 and TNF-α, are quantified using methods like quantitative PCR (qPCR) or ELISA.

In Vivo Colitis Models

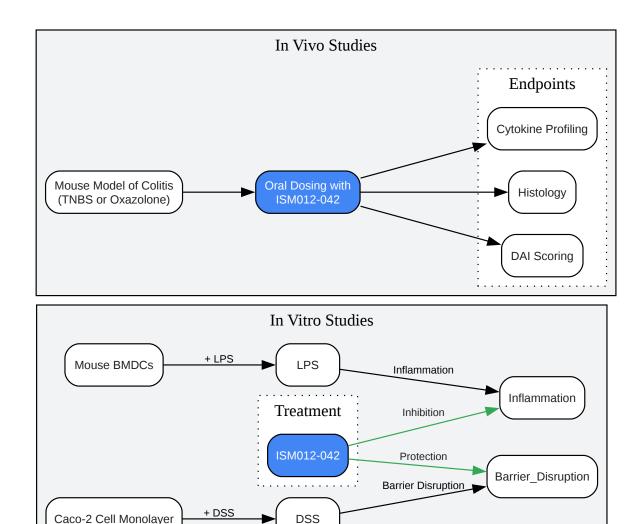
- Animal Model: Mice (e.g., C57BL/6).
- Induction of Colitis:
 - TNBS-induced colitis: A chemical irritation model where 2,4,6-Trinitrobenzenesulfonic acid
 (TNBS) is administered intra-rectally.



- Oxazolone-induced colitis: A model that mimics Th2-driven colitis, induced by intra-rectal administration of the haptenating agent oxazolone.
- Treatment Protocol: ISM012-042 is administered orally, once daily, starting after the induction of colitis (therapeutic setting).
- Efficacy Parameters:
 - Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and rectal bleeding.
 - Histological Analysis: Colon tissue is collected, and sections are stained (e.g., with H&E)
 to assess inflammation, tissue damage, and immune cell infiltration.
 - Gene and Protein Expression: Colon tissue is analyzed for the expression of tight junction proteins (e.g., ZO-1) and inflammatory cytokines.

Experimental Workflow Diagram





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Caption: Preclinical Experimental Workflow for ISM012-042.

Clinical Development

ISM012-042 (also known as ISM5411) has advanced to Phase I clinical trials (NCT06012578) to evaluate its safety, tolerability, pharmacokinetics, and the effect of food in healthy volunteers. [1][2][4] The gut-restricted nature of the compound is a key design feature intended to minimize



systemic exposure and avoid off-target effects that have hindered the development of other systemic PHD inhibitors.[2]

Conclusion

ISM012-042 is a promising, AI-designed therapeutic candidate for IBD with a well-defined, dual mechanism of action that involves both the restoration of intestinal barrier function and the suppression of inflammation through the selective inhibition of PHD1/2 and subsequent stabilization of HIF- 1α . Its gut-restricted profile offers a potential safety advantage. The comprehensive preclinical data package supports its continued clinical development as a novel treatment for patients with Inflammatory Bowel Disease.

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